Benzoylec-gonin hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

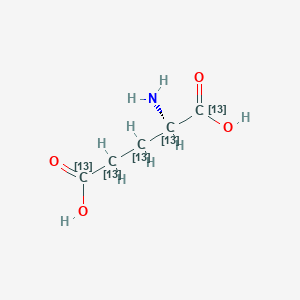

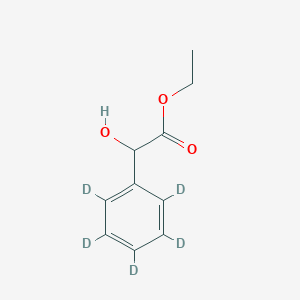

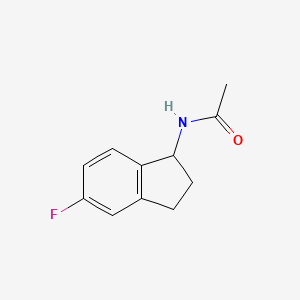

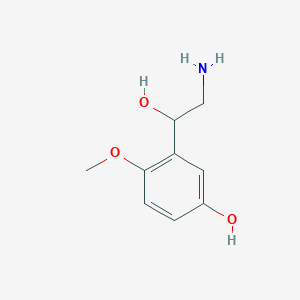

Benzoylecgonine hydrate is a compound that is primarily known as the main metabolite of cocaine. It is formed in the liver and excreted in the urine. This compound is often tested for in urine drug screens to detect cocaine use . Chemically, benzoylecgonine hydrate is the benzoate ester of ecgonine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzoylecgonine hydrate can be synthesized by the hydrolysis of cocaine. This process involves boiling cocaine freebase in water, which results in the formation of benzoylecgonine . The reaction is catalyzed by carboxylesterases in the liver .

Industrial Production Methods

Industrial production of benzoylecgonine hydrate typically involves the extraction and purification of the compound from biological samples, such as blood and urine, using techniques like solid-phase extraction and liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Benzoylecgonine hydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and esterification .

Common Reagents and Conditions

Oxidation: Benzoylecgonine can undergo oxidation reactions, although specific reagents and conditions for these reactions are less commonly documented.

Esterification: This reaction involves the formation of esters, such as the conversion of ecgonine to benzoylecgonine.

Major Products Formed

The major product formed from the hydrolysis of cocaine is benzoylecgonine . Other products can include ecgonine methyl ester and benzoylecgonine ethyl ester .

Aplicaciones Científicas De Investigación

Benzoylecgonine hydrate has several scientific research applications:

Forensic Toxicology: It is used in post-mortem toxicological analysis to detect cocaine use.

Environmental Studies: Researchers have found benzoylecgonine in water sources and use its concentration to estimate cocaine usage in specific regions.

Pharmacology: It is studied for its role as a metabolite of cocaine and its potential effects on the environment.

Mecanismo De Acción

Benzoylecgonine hydrate is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is pharmacologically inactive and is excreted in the urine. The compound does not exert any significant effects on its own but serves as an indicator of cocaine use .

Comparación Con Compuestos Similares

Similar Compounds

Ecgonine: The parent compound of benzoylecgonine.

Ecgonine Methyl Ester: Another metabolite of cocaine.

Benzoylecgonine Ethyl Ester: A derivative of benzoylecgonine.

Uniqueness

Benzoylecgonine hydrate is unique in its stability and its role as the primary metabolite of cocaine. It is the most commonly tested compound in urine drug screens for cocaine use .

Propiedades

Número CAS |

5928-96-1 |

|---|---|

Fórmula molecular |

C16H21NO5 |

Peso molecular |

307.34 g/mol |

Nombre IUPAC |

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H19NO4.H2O/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H2/t11-,12+,13-,14+;/m0./s1 |

Clave InChI |

FFQVHSAKNBCHHT-BHARVXRSSA-N |

SMILES isomérico |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O.O |

SMILES canónico |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)

![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)